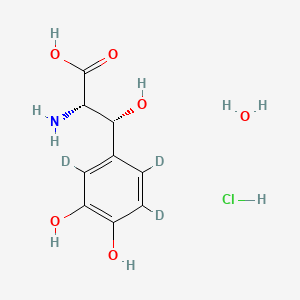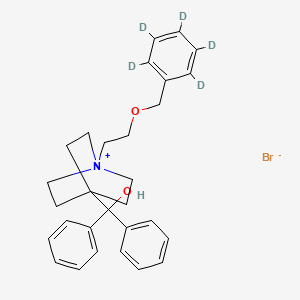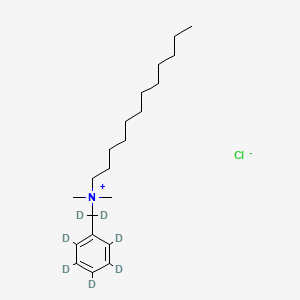
DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Threo-droxidopa-d3 (hydrochloride hydrate) is a deuterated form of DL-Threo-droxidopa hydrochloride hydrate. This compound is a stable isotope-labeled analog of DL-Threo-droxidopa, which is used in various scientific research applications due to its unique properties .
Métodos De Preparación
The synthesis of DL-Threo-droxidopa-d3 (hydrochloride hydrate) involves the incorporation of deuterium atoms into the molecular structure of DL-Threo-droxidopa. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is then hydrated to obtain the desired compound.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of specialized equipment and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
DL-Threo-droxidopa-d3 (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
DL-Threo-droxidopa-d3 (hydrochloride hydrate) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.
Medicine: Investigated for its potential therapeutic effects in treating conditions like neurogenic orthostatic hypotension and Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of DL-Threo-droxidopa-d3 (hydrochloride hydrate) involves its conversion to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator. This increases orthostatic blood pressure and alleviates symptoms of lightheadedness, dizziness, blurred vision, and syncope .
Comparación Con Compuestos Similares
DL-Threo-droxidopa-d3 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
DL-Threo-droxidopa: The non-deuterated form, used in similar applications but without the benefits of isotope labeling.
L-DOPS (L-threo-dihydroxyphenylserine): Another related compound used in the treatment of neurogenic orthostatic hypotension and Parkinson’s disease.
The deuterium labeling in DL-Threo-droxidopa-d3 (hydrochloride hydrate) enhances its stability and allows for more precise tracking in metabolic studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C9H14ClNO6 |
|---|---|
Peso molecular |
270.68 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-hydroxy-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH.H2O/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;;/h1-3,7-8,11-13H,10H2,(H,14,15);1H;1H2/t7-,8+;;/m0../s1/i1D,2D,3D;; |
Clave InChI |
GIOBDKSKSVSIOR-OATNUVPVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[C@H]([C@@H](C(=O)O)N)O)[2H])O)O)[2H].O.Cl |
SMILES canónico |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)




![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)






